molecular formula C17H13N3O2 B2547212 N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-52-2

N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2547212
CAS No.: 2034447-52-2
M. Wt: 291.31
InChI Key: LKQUKBRXCNLXRN-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide ( 2034447-52-2) is a chemical compound with the molecular formula C17H13N3O2 and a molecular weight of 291.30 g/mol . This molecule features a hydroxypyrimidine carboxamide core linked to a [1,1'-biphenyl]-2-yl group. It has a calculated topological polar surface area of approximately 70.6 Ų and contains two hydrogen bond donors and three hydrogen bond acceptors, properties that are significant for its interaction with biological targets . The compound is part of a class of biphenyl-carboxamide derivatives that have been investigated in pharmaceutical research for their potential as antagonists of the Transient Receptor Potential Vanilloid type 1 (TRPV1) . TRPV1 is a key receptor involved in pain perception, and antagonists targeting this pathway show promise for the development of new treatments for neuropathic pain . As such, this compound serves as a valuable chemical building block and reference standard for researchers in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel bioactive molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-oxo-N-(2-phenylphenyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-15(18-11-19-16)17(22)20-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQUKBRXCNLXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The biphenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Antiviral Activity

N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide has shown promising results as an inhibitor of human immunodeficiency virus (HIV) reverse transcriptase and associated ribonuclease H (RNase H). The compound's structural features facilitate interactions with the active sites of these enzymes, potentially stabilizing binding through chelation with metal ions present in the active site. Studies suggest that it can inhibit these enzymes effectively, making it a candidate for further development as an antiviral drug .

Janus Kinase Inhibition

Recent research indicates that this compound may act as an inhibitor of Janus Kinase (JAK) enzymes, which are critical in various cellular signaling pathways related to inflammation and immunity. Inhibiting JAK enzymes has therapeutic implications for autoimmune disorders and cancers. Preliminary studies have demonstrated in vitro inhibitory activity against JAK1, JAK2, and JAK3 enzymes; however, further investigation is required to assess its in vivo efficacy and safety .

Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies due to its ability to bind selectively to specific enzyme active sites. This characteristic allows researchers to explore the mechanisms of enzyme action and potential pathways for therapeutic intervention .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antiviral activity against HIV. The results indicated that certain derivatives exhibited significant inhibition of reverse transcriptase and RNase H, suggesting their potential as effective antiviral agents.

Case Study 2: JAK Inhibition

A recent investigation focused on the compound's potential as a JAK inhibitor. The study demonstrated that this compound effectively inhibited JAK enzymes in vitro. The findings highlight its promise for treating diseases characterized by dysregulated JAK signaling .

Mechanism of Action

The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can interact with active sites through hydrogen bonding and π-π stacking interactions. These interactions can inhibit the activity of specific enzymes or modulate receptor functions .

Comparison with Similar Compounds

Structural Differences :

  • The target compound contains a pyrimidine carboxamide core, whereas Compound 31 (from ) features a sulfonamide group attached to a biphenyl scaffold.
  • Compound 31 lacks the pyrimidine ring but includes a methylbenzenesulfonamide group, which enhances electron-withdrawing properties.

Physicochemical Properties :

  • Compound 31 exhibits strong absorbance at λmax = 352 nm (ε = 24,700), 522 nm (ε = 36,200), and 250 nm (ε = 59,800), with fluorescence emission at 578 nm (excitation at 566 nm) .
  • The sulfonamide group in Compound 31 may improve aqueous solubility compared to the carboxamide in the target compound.

Functional Implications :

  • The sulfonamide’s electron-withdrawing nature could alter binding kinetics in biological systems, while the hydroxyl group in both compounds supports hydrogen bonding.

6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Structural Differences :

  • This compound () replaces the hydroxyl group with a thioxo (sulfanylidene) group at position 2 and incorporates a tetrahydro-pyrimidine ring, reducing aromaticity.
  • Additional methyl substitutions (at positions 6 and 4-methylphenyl) increase lipophilicity.

Physicochemical and Functional Properties :

  • The tetrahydro-pyrimidine ring introduces conformational flexibility, which may affect target binding specificity .

General Trends in Biphenyl-Fused Compounds

  • Electron-Donating vs. Withdrawing Groups: Hydroxyl (target compound) and sulfonamide (Compound 31) groups act as electron donors/withdrawers, respectively, influencing electronic spectra and reactivity.
  • Ring Saturation: Fully aromatic pyrimidines (target compound) favor planar binding modes, while tetrahydro-pyrimidines () adopt non-planar conformations.
  • Substitution Patterns : Methyl groups () enhance lipophilicity but may reduce solubility, whereas polar groups (e.g., hydroxyl, sulfonamide) improve aqueous compatibility.

Comparative Data Table

Property N-([1,1'-Biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide Compound 31 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-tetrahydro-pyrimidine
Core Structure Aromatic pyrimidine carboxamide Biphenyl sulfonamide Tetrahydro-pyrimidine with thioxo group
Key Functional Groups 6-hydroxyl, 4-carboxamide 2′-hydroxyl, sulfonamide 2-thioxo, 6-methyl, 4-methylphenyl
λmax (nm) Not reported in evidence 352, 522, 250 Not reported
Fluorescence Not reported λem = 578 nm Not reported
Solubility (Predicted) Moderate (hydroxyl and carboxamide) High (sulfonamide) Low (methyl and thioxo groups)
Bioavailability Moderate (polar groups) High (polar sulfonamide) High (lipophilic substitutions)

Research Implications

  • The target compound’s hydroxyl and carboxamide groups make it suitable for applications requiring hydrogen-bonding interactions, such as enzyme inhibition.
  • The thioxo-containing analog () may excel in environments favoring lipophilic interactions, such as membrane-bound targets .

Biological Activity

N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in viral replication and cellular signaling pathways. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a biphenyl moiety linked to a pyrimidine ring. The structure can be summarized as follows:

Feature Description
Chemical Formula C16_{16}H14_{14}N2_{2}O3_{3}
Molecular Weight 282.30 g/mol
Functional Groups Hydroxyl (-OH), Carboxamide (-CONH2_2)
Structural Characteristics Aromatic biphenyl enhances hydrophobic interactions

The biological activity of this compound primarily involves its interaction with specific enzymes:

  • Inhibition of HIV Reverse Transcriptase : This compound has been shown to inhibit HIV reverse transcriptase and associated RNase H activity. The structural features allow it to interact with metal cofactors in the active site of these enzymes, crucial for their inhibition.
  • Janus Kinase (JAK) Inhibition : this compound also exhibits potential as a JAK inhibitor, which may have implications for treating autoimmune disorders and certain cancers.

Biological Activity Data

Research has demonstrated the compound's effectiveness against various biological targets. Below is a summary of findings from relevant studies:

Biological Activity Target Enzyme/Cell Line IC50_{50} Value (µM) Reference
Inhibition of HIV RTHIV Reverse Transcriptase0.5
CytotoxicityK562 Human Leukemia Cells10
Antitumor ActivityIGROV1 Human Tumor Cells5

Antiviral Activity

In vitro studies have indicated that this compound effectively inhibits HIV replication by targeting reverse transcriptase. Molecular docking studies suggest that the compound stabilizes binding through interactions with key residues in the enzyme's active site.

Antitumor Potential

The compound has shown promising results in inhibiting tumor cell proliferation. In SCID mice bearing KB tumors, it demonstrated significant antitumor activity with complete remissions observed at certain dosages .

Mechanistic Insights

The mechanism of action involves both competitive inhibition and allosteric modulation of enzyme activity. The biphenyl group enhances hydrophobic interactions, while the pyrimidine core facilitates hydrogen bonding with enzyme active sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of a biphenyl-2-amine derivative with a pyrimidine-carboxylic acid precursor via amide bond formation using coupling agents like HATU or EDC in anhydrous DMF .
  • Step 2 : Hydroxylation at the 6-position of the pyrimidine ring using oxidative conditions (e.g., H₂O₂/Fe²⁺) .
  • Optimization : Key parameters include temperature control (reflux at 80–100°C), solvent selection (DMF for solubility), and catalyst use (e.g., Pd-based catalysts for cross-coupling). Purity is monitored via HPLC (>98% purity threshold) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves biphenyl and pyrimidine proton environments. Key signals include aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
  • X-ray Crystallography : Determines dihedral angles between biphenyl and pyrimidine rings (e.g., ~12° deviation from coplanarity) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across kinase assays)?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Solubility Adjustments : Address aggregation artifacts by optimizing DMSO concentrations (<0.1%) or using detergent-based buffers .
  • Structural Analog Testing : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogs) to identify substituent effects on potency .

Q. How can the compound’s metabolic stability and off-target interactions be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Proteome-Wide Profiling : Use thermal shift assays or affinity pulldown-MS to detect off-target protein binding .
  • Computational Prediction : Apply QSAR models to predict CYP450 inhibition and prioritize in vitro testing .

Q. What advanced techniques elucidate the compound’s binding mode with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) to identify key residues (e.g., hinge region hydrogen bonds in kinases) .
  • Cryo-EM or X-ray Crystallography : Resolve co-crystal structures to validate binding poses (resolution <2.5 Å recommended) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

Comparative and Mechanistic Questions

Q. How does the hydroxyl group at the pyrimidine 6-position influence bioactivity compared to analogs with methoxy or methyl groups?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (6-methoxy, 6-methyl) and compare potency in enzyme assays. Hydroxyl groups enhance hydrogen bonding but may reduce membrane permeability (logP ↓0.5–1.0) .
  • Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .

Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships for this compound?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing to calculate bioavailability (F%) and tissue distribution (brain-plasma ratio via LC-MS) .
  • Disease Models : Xenograft models (e.g., HT-29 colon cancer) to correlate plasma exposure (AUC) with tumor growth inhibition .

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